molecular formula C14H15N5O2 B11288252 Methyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11288252
M. Wt: 285.30 g/mol
InChI Key: SPCNFKLRAJDUKC-UHFFFAOYSA-N
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Description

Methyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of tetrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction proceeds efficiently, yielding the desired product in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Biginelli-type reaction under controlled conditions to ensure consistent quality and yield. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted tetrazolopyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . Additionally, its interaction with phosphodiesterases can lead to the modulation of cyclic AMP levels, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound for further research and development.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

methyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H15N5O2/c1-8-4-6-10(7-5-8)12-11(13(20)21-3)9(2)15-14-16-17-18-19(12)14/h4-7,12H,1-3H3,(H,15,16,18)

InChI Key

SPCNFKLRAJDUKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NN=NN23)C)C(=O)OC

Origin of Product

United States

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